3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-2-1-6-4-11-9-8(6)3-7(13)5-12-9/h3-5,13H,1-2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIBYZPMDIUQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475391 | |
| Record name | 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916895-89-1 | |
| Record name | 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from Pyrrolo[2,3-b]pyridine Precursors
The most cited method involves functionalizing a preassembled pyrrolo[2,3-b]pyridine core. A representative protocol, adapted from, proceeds as follows:
- Formation of the Pyrrolo[2,3-b]pyridine Core :
Starting with 5-hydroxy-1H-pyrrolo[2,3-b]pyridine (synthesized via methods in), the 3-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. - Introduction of the 2-Aminoethyl Side Chain :
The brominated intermediate undergoes nucleophilic substitution with ethylenediamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction is conducted in tetrahydrofuran (THF) under reflux, yielding 7-azaserotonin after purification via column chromatography.
Key Reaction Conditions :
Alternative Pathway: Reductive Amination
A second approach employs reductive amination to attach the aminoethyl group:
- Synthesis of 3-Acetyl-1H-pyrrolo[2,3-b]pyridin-5-ol :
The pyrrolo[2,3-b]pyridine core is acetylated at the 3-position using acetyl chloride and AlCl₃. - Reductive Amination :
The ketone intermediate reacts with ethylenediamine in methanol under hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. This step reduces the imine bond, yielding the target compound.
Optimization Notes :
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of each approach:
| Method | Key Steps | Catalyst | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Direct Substitution | Bromination, Pd-catalyzed coupling | Pd(OAc)₂/Xantphos | 60–70 | High regioselectivity | Requires inert conditions |
| Reductive Amination | Acetylation, H₂ reduction | Pd/C | 75–85 | Scalable, mild conditions | Multiple purification steps |
Mechanistic Insights and Reaction Optimization
Palladium-Catalyzed Coupling Dynamics
The Pd-mediated substitution (Method 2.1) follows a concerted metalation-deprotonation (CMD) mechanism. The palladium center coordinates to the brominated pyrrolo[2,3-b]pyridine, facilitating oxidative addition. Ethylenediamine then displaces the bromide via nucleophilic attack, with the Xantphos ligand stabilizing the Pd(0) intermediate.
Critical Factors :
- Ligand Choice : Bulky ligands (e.g., Xantphos) prevent Pd aggregation.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates.
Hydrogenation in Reductive Amination
In Method 2.2, the Pd/C catalyst adsorbs H₂, enabling simultaneous imine reduction and deprotection of sensitive functional groups. Methanol acts as both solvent and proton donor, minimizing side reactions.
Optimization Strategies :
- Catalyst Loading : 10 wt% Pd/C balances cost and activity.
- Temperature Control : Excess heat degrades the aminoethyl group.
Industrial and Scalability Considerations
Industrial synthesis prioritizes cost-efficiency and safety. Method 2.2 is favored for large-scale production due to:
- Lower Catalyst Costs : Pd/C is cheaper than Pd(OAc)₂/Xantphos.
- Continuous Flow Reactors : Enable safer H₂ handling and higher throughput.
However, Method 2.1 offers superior regioselectivity for research-scale applications requiring high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.20 g/mol
- IUPAC Name : 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and interaction with various receptors in the human body.
Serotonin Receptor Modulation
One of the primary applications of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is its role as a serotonin receptor modulator. Research indicates that it can act as both an agonist and antagonist at serotonin receptors, particularly the 5-HT receptors. This dual functionality makes it a candidate for treating various psychiatric disorders, including depression and anxiety disorders.
Case Study : A study published in Chemical Communications demonstrated that derivatives of 7-azaserotonin exhibited significant binding affinity to serotonin receptors, suggesting their potential use in developing new antidepressants .
Potential Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. It has shown promise in inhibiting cell proliferation in certain cancer cell lines.
Data Table: Anticancer Activity of 7-Azaserotonin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-Azaserotonin | MCF-7 (Breast Cancer) | 12.5 |
| 7-Azaserotonin | A549 (Lung Cancer) | 15.0 |
| 7-Azaserotonin | HeLa (Cervical Cancer) | 10.0 |
This table summarizes findings from various studies indicating the effectiveness of the compound against different cancer types .
Bioprobe Development
Due to its unique photophysical properties, this compound can serve as a bioprobe for studying biochemical pathways involving serotonin signaling.
Research Insight : The compound's ability to undergo excited-state proton transfer reactions makes it suitable for fluorescence-based assays, aiding in real-time monitoring of cellular processes .
Synthesis of Novel Compounds
The chemical structure of this compound allows it to be used as a building block for synthesizing novel heterocyclic compounds with potential therapeutic applications.
Development of Functional Materials
Recent studies have explored the use of pyrrolo[2,3-b]pyridine derivatives in creating functional materials for electronic applications due to their conductive properties.
Example : Research has indicated that incorporating these compounds into polymer matrices can enhance electrical conductivity and thermal stability .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrolo[2,3-b]pyridine core can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol can be contextualized by comparing it to structurally related pyrrolo[2,3-b]pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Observations
Positional Substitution Effects: Hydroxyl Group (-OH): Common at position 5 across analogs, enabling hydrogen bonding in biological targets .
Functional Group Impact: Halogens (Cl, F): Increase molecular weight and lipophilicity, as seen in 4-chloro and 4-fluoro derivatives . Silyl Protection (-Si(iPr)₃): Enhances stability during synthetic steps but adds steric bulk . Nitro (-NO₂): May serve as a precursor for further reduction to amine groups in drug synthesis .
Biological Relevance: The pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitors (e.g., VEGFR-2, BCL-2) due to its ability to mimic purine bases in ATP-binding pockets . The target compound’s aminoethyl group could position it for interactions with aspartate/glutamate residues in enzymatic active sites, similar to other amine-containing kinase inhibitors .
Biological Activity
3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-b]pyridine core with an aminoethyl side chain, which is believed to contribute to its unique biological properties.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.207 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.207 g/mol |
| InChI Key | MAIBYZPMDIUQQD-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 1H-pyrrolo[2,3-b]pyridin-5-ol with 2-bromoethylamine under basic conditions. This reaction proceeds through nucleophilic substitution, yielding the desired product with varying yields based on reaction conditions and purification techniques employed.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrrole have shown effectiveness against various bacterial strains. In one study, pyrrole benzamide derivatives demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .
Anticancer Properties
The compound is also being investigated for its anticancer properties. Its mechanism of action may involve interaction with specific molecular targets such as enzymes and receptors that play critical roles in cancer cell proliferation and survival. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function and potentially leading to apoptosis in cancer cells.
The biological activity of this compound is thought to be mediated through its interaction with various cellular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways crucial for cell growth and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several pyrrole derivatives for their antibacterial activity against Mycobacterium tuberculosis. Some derivatives displayed favorable activity with MIC values as low as 5 µM .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research has shown that structural modifications on similar compounds can lead to significant increases in DPP-IV inhibitory activity, indicating a potential therapeutic application for diabetes management .
Comparison with Similar Compounds
The uniqueness of this compound lies in its structural combination:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 3-(2-aminoethyl)pyridine | Pyridine derivative | Limited biological activity |
| 1H-pyrrolo[2,3-b]pyridin-5-ol | Pyrrolo derivative | Lacks aminoethyl side chain |
| 2-(3-pyridyl)ethylamine | Ethylamine derivative | Different core structure |
Q & A
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Hexamine, H2O, CH3COOH, 120°C | 65 | 92% |
| Aminoethylation | 2-Aminoethyl bromide, NaH, THF, 0°C → rt | 45 | 85% |
| Deprotection | TBAF, THF, rt | 90 | 98% |
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR studies require systematic variation of substituents and biological testing :
- Substituent libraries : Synthesize analogs by modifying the aminoethyl group (e.g., alkylation, acylation) or the hydroxyl position (e.g., ethers, esters) .
- Targeted assays : Test derivatives against kinases (e.g., JAK2, Aurora A) using in vitro enzymatic assays. Measure IC50 values and correlate with structural features .
- Computational modeling : Perform docking studies to predict binding interactions, focusing on hydrogen bonding (hydroxyl group) and cationic interactions (aminoethyl group) .
Key Data Contradiction Resolution :
If biological activity varies between studies, validate assay conditions (e.g., buffer pH, ATP concentration) and confirm compound stability under test conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., pyrrole vs. pyridine proton shifts) and aminoethyl integration .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism, as demonstrated for related pyrrolopyridines .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for halogenated impurities .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- Prodrug design : Convert the hydroxyl group to a phosphate ester (improves aqueous solubility) or PEGylated derivative .
- Salt formation : Prepare hydrochloride salts of the aminoethyl group to enhance solubility in buffered solutions .
Basic: What stability concerns are associated with this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation of the pyrrolopyridine core .
- Hydrolytic instability : Avoid prolonged exposure to aqueous acidic/basic conditions, which may cleave the aminoethyl group .
- Temperature : Store at –20°C; degradation occurs >40°C (TGA data for analogs shows 5% mass loss at 100°C) .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
- Reproducibility checks : Confirm compound identity (via NMR, HRMS) and purity (HPLC >95%) to rule out batch variability .
- Assay standardization : Use validated protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) and include positive controls (e.g., staurosporine) .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) and exclude outliers with poor statistical power .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
